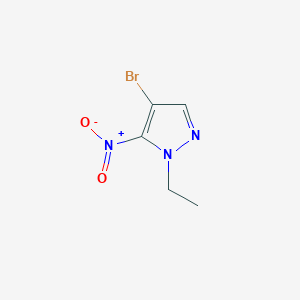

![molecular formula C20H17N3OS B2873506 4-(Benzylthio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207013-54-4](/img/structure/B2873506.png)

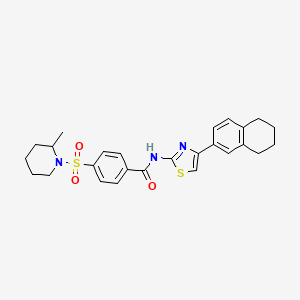

4-(Benzylthio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrazine is a type of pyrazole fused heterocycle . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are important in the field of medicines and drugs .

Synthesis Analysis

An efficient method for the synthesis of pyrazole fused heterocycles involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . This method is applicable for the efficient synthesis of a wide range of substituted pyrazolo .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazine derivatives can be analyzed using various spectroscopic techniques. The structure, thermal stability, mechanical sensitivity, and detonation performance of these compounds can be fully explored .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrazine derivatives can be complex and varied. For instance, the syntheses of novel derivatives of pyrazolo[1,5-a]-s-triazine, pyrazolo[3,4-d][1,3]thiazine, and pyrazolo[3,4-d]pyrimidine, starting from 4-substituted 5-aminopyrazole-1-carbothioamides, have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrazine derivatives can be determined using various analytical techniques. These compounds often exhibit excellent thermal stability .Applications De Recherche Scientifique

Antimicrobial and Antioxidant Properties

Research indicates that functionalized pyrazole scaffolds exhibit antimicrobial and antioxidant activities. For instance, a study on functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds demonstrated significant antimicrobial and antioxidant properties, suggesting that compounds with similar structural features might also possess these activities (Rangaswamy et al., 2017).

Antibacterial Activity

Novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles have been synthesized and tested for antibacterial activity. This highlights the potential of related pyrazolo[1,5-a]pyrazine derivatives in contributing to the development of new antibacterial agents (Aghekyan et al., 2020).

Antidepressant Activities

Some 3,5-diphenyl-2-pyrazolines have shown antidepressant activities in studies, indicating the therapeutic potential of pyrazoline derivatives in mental health treatment (Palaska et al., 2001).

Cytotoxicity Against Cancer Cells

Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for cytotoxic activity against cancer cells have been reported, suggesting that similar compounds could be explored for anticancer properties (Hassan et al., 2014).

Anti-Inflammatory and Antimicrobial Agents

New series of pyrazole, isoxazole, and other derivatives have been prepared and evaluated for their anti-bacterial and anti-inflammatory activities, pointing towards the versatile applicability of these compounds in medical research (Kendre et al., 2015).

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyrimidines, a related class of compounds, have been investigated for their pharmacological and biological activities . They have been used as dopamine D2/D3/D4 antagonists, anti-herpetic agents, p38 kinase inhibitors, PI3 kinase inhibitors, antitubercular agents, EP1 receptor antagonists, 5HT3-antagonists, melatonin receptor (MT1/MT2) ligands, Mcl-1Bcl-xL dual inhibitors, and corticotropin-releasing factor 1 antagonists .

Mode of Action

Related pyrazolo[1,5-a]pyrimidines have been shown to inhibit various enzymes and receptors, thereby modulating cellular signaling pathways .

Biochemical Pathways

Related compounds have been shown to affect various signaling pathways, including dopamine, serotonin, and melatonin pathways .

Result of Action

Related compounds have shown cytotoxic activities against certain cancer cell lines .

Orientations Futures

Propriétés

IUPAC Name |

4-benzylsulfanyl-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c1-24-17-9-5-8-16(12-17)18-13-19-20(21-10-11-23(19)22-18)25-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGIXXJYFOOPBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B2873423.png)

![6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2873426.png)

![4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B2873434.png)

![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2873438.png)

![(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2873441.png)

![N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)